(3-Iodophenyl)methanesulfonyl chloride
Overview
Description
(3-Iodophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₆ClIO₂S It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with an iodine atom at the meta position
Mechanism of Action
Target of Action
It is known that methanesulfonyl chloride, a related compound, is highly reactive and can interact with a variety of biological molecules .
Mode of Action
Methanesulfonyl chloride, a similar compound, is known to be an electrophile, functioning as a source of the “ch3so2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .
Biochemical Pathways
Methanesulfonyl chloride, a related compound, is known to be involved in various reactions such as substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Result of Action
Methanesulfonyl chloride, a related compound, is known to be highly toxic and corrosive . It is corrosive to the eyes, skin, and respiratory tract and is toxic if swallowed or in contact with skin .
Action Environment
Methanesulfonyl chloride, a related compound, is known to react with water and steam, producing toxic and corrosive fumes including hydrogen chloride . It also reacts violently with bases including ammonia and many other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Iodophenyl)methanesulfonyl chloride can be synthesized through the reaction of (3-iodophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction can be scaled up by optimizing the concentration of reactants and the flow rates to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The iodine atom in the phenyl ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dichloromethane or acetonitrile.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas under atmospheric pressure.
Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or dichloromethane.
Major Products:
Substitution: Formation of (3-iodophenyl)methanesulfonamide, (3-iodophenyl)methanesulfonate esters, or (3-iodophenyl)methanesulfonyl thiols.
Reduction: Formation of (3-iodophenyl)methane.
Oxidation: Formation of (3-iodophenyl)methanesulfone.
Scientific Research Applications
(3-Iodophenyl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Bioconjugation: The compound can be used to introduce sulfonyl chloride groups into biomolecules, facilitating the attachment of various functional groups for labeling or immobilization.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Material Science: The compound can be used in the modification of polymers to introduce functional groups that enhance their properties.
Comparison with Similar Compounds
- (4-Iodophenyl)methanesulfonyl chloride
- (2-Iodophenyl)methanesulfonyl chloride
- (3-Bromophenyl)methanesulfonyl chloride
- (3-Chlorophenyl)methanesulfonyl chloride
Comparison:
- Reactivity: The position of the halogen on the phenyl ring (ortho, meta, or para) can influence the reactivity of the compound. For example, (4-Iodophenyl)methanesulfonyl chloride may exhibit different reactivity compared to (3-Iodophenyl)methanesulfonyl chloride due to steric and electronic effects.
- Applications: While all these compounds can be used in similar types of reactions, the choice of compound may depend on the specific requirements of the synthesis or application. For instance, this compound may be preferred for certain bioconjugation reactions due to its unique reactivity profile.
Properties
IUPAC Name |
(3-iodophenyl)methanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYCOHVQIFJXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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